molecular formula C9H8Na2O5 B12953933 Sodium 5-methylisophthalate hydrate

Sodium 5-methylisophthalate hydrate

Cat. No.: B12953933
M. Wt: 242.14 g/mol
InChI Key: QABFJXBJDSEQFR-UHFFFAOYSA-L
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Description

Properties

Molecular Formula

C9H8Na2O5

Molecular Weight

242.14 g/mol

IUPAC Name

disodium;5-methylbenzene-1,3-dicarboxylate;hydrate

InChI

InChI=1S/C9H8O4.2Na.H2O/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;;/h2-4H,1H3,(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2

InChI Key

QABFJXBJDSEQFR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-methylisophthalate hydrate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide in an aqueous solution. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors, where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methylisophthalate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: 5-methylisophthalic acid.

    Reduction: 5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 5-methylisophthalate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methylisophthalate hydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in metabolic processes. The exact pathways and interactions depend on the specific application and the metal ions involved .

Comparison with Similar Compounds

Key Comparative Data

Property Sodium Thiosulfate Pentahydrate Sodium Hypochlorite Pentahydrate Sodium Sulfate Decahydrate
Melting Point 48°C (decomposes) Not reported 32°C (loses water)
Hazard Classification Non-hazardous Oxidizing, corrosive Non-hazardous
Primary Use Analytical chemistry Disinfection Desiccant, laboratory reagent

4. Research Gaps and Limitations
The absence of direct data on sodium 5-methylisophthalate hydrate in the provided evidence precludes a precise comparison. For example:

  • Structural analogs: Sodium isophthalate derivatives often exhibit enhanced thermal stability compared to aliphatic sodium salts (e.g., sodium formate), but this cannot be confirmed without specific data.
  • Coordination Chemistry : Methyl substitution in aromatic carboxylates typically increases ligand rigidity and metal-binding selectivity, but experimental validation is needed.

5. Conclusion While this compound shares functional similarities with other sodium carboxylates and hydrates, its unique methyl-substituted aromatic structure likely confers distinct physicochemical and catalytic properties. Further studies using X-ray crystallography, thermogravimetric analysis (TGA), and solubility assays are required to establish definitive comparisons.

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